REACTION_CXSMILES
|
C(OS([C:9]1[CH:14]=[CH:13][C:12](C)=CC=1)(=O)=O)CC#C.[C:16]([NH2:20])([CH3:19])([CH3:18])[CH3:17]>CCOCC>[C:16]([NH:20][CH2:9][CH2:14][C:13]#[CH:12])([CH3:19])([CH3:18])[CH3:17]
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Name
|
|
Quantity
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1.57 g
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Type
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reactant
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Smiles
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C(CC#C)OS(=O)(=O)C1=CC=C(C=C1)C
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Name
|
|
Quantity
|
3.54 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)N
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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CCOCC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
to reflux for 18 h
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Duration
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18 h
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)NCCC#C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |